3-Ethoxy-2-fluorobenzoic acid
Overview
Description
3-Ethoxy-2-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5H,2H2,1H3, (H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.17 . More specific physical and chemical properties are not detailed in the available resources .Scientific Research Applications
Anaerobic Transformation and Biodegradation
- 3-Ethoxy-2-fluorobenzoic acid, as a fluorinated analogue, has been used in studies exploring the anaerobic transformation of phenol to benzoate by phenol-degrading consortia. For instance, Genthner, Townsend, and Chapman (1989) examined the transformation of fluorophenols to fluorobenzoates, observing the carboxyl group introduction in specific positions (Genthner, Townsend, & Chapman, 1989).
Biodegradation Pathways in Bacteria
- Fluorobenzoate compounds, including 3-fluorobenzoate, serve as a carbon and energy source for some bacteria. Boersma, McRoberts, Cobb, and Murphy (2004) identified a bacterium, Sphingomonas sp. HB-1, that can degrade 3-fluorobenzoate, revealing insights into the biodegradation process of such compounds (Boersma et al., 2004).
Metabolism Studies
- Studies like the one by Mouttaki, Nanny, and McInerney (2008) on Syntrophus aciditrophicus provide valuable insights into the metabolism of fluorobenzoates, including 3-fluorobenzoate. These studies help understand the biochemical pathways and metabolic transformations in microorganisms (Mouttaki, Nanny, & McInerney, 2008).
Synthetic Chemistry and Organic Synthesis
- In the field of synthetic chemistry, compounds like this compound are utilized in creating new chemical entities. For example, Pi et al. (2018) explored the use of such compounds in the selective functionalization of C-H bonds in indoles, demonstrating their utility in complex organic syntheses (Pi et al., 2018).
Environmental Studies
- Research on fluorobenzoates also extends to environmental studies, such as the work of Goldman, Milne, and Pignataro (1967), which examined the degradation of fluorobenzoates by Pseudomonas species, contributing to our understanding of environmental bioremediation processes (Goldman, Milne, & Pignataro, 1967).
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Fluorobenzoic acids have been suggested to react with molecular oxygen, forming a cyclic peroxide, which is then reduced to catechol . This suggests that the compound may be involved in oxidative pathways.
Pharmacokinetics
The compound’s molecular weight (18417 g/mol) and structure suggest that it may be well-absorbed and distributed in the body . The presence of the ethoxy and fluorine groups may also influence its metabolism and excretion .
Result of Action
Based on its potential involvement in oxidative pathways , it may influence cellular redox status and potentially impact various cellular functions.
Safety and Hazards
Properties
IUPAC Name |
3-ethoxy-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCJEMORPCATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674470 | |
Record name | 3-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-71-6 | |
Record name | 3-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.